molecular formula C17H14FNO4S B6420198 methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291845-73-2

methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B6420198
CAS No.: 1291845-73-2
M. Wt: 347.4 g/mol
InChI Key: OFCTXOYWOQZSNV-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring substituted with a fluoro group at the 7th position and a methylphenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazine core.

    Introduction of the Fluoro Group: The fluoro group is introduced at the 7th position using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Substitution with Methylphenyl Group: The 4th position is substituted with a methylphenyl group through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.

    Oxidation to 1,1-Dioxide: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzothiazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: N-fluorobenzenesulfonimide (NFSI), aluminum chloride (AlCl3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the aromatic ring.

Scientific Research Applications

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other benzothiazine derivatives, such as:

  • Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
  • Methyl 7-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the benzothiazine ring. The presence of different substituents can significantly impact their chemical properties, biological activities, and potential applications. This compound is unique due to the combination of the fluoro and methylphenyl groups, which can enhance its reactivity and specificity in various applications.

Properties

IUPAC Name

methyl 7-fluoro-4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S/c1-11-5-3-4-6-13(11)19-10-16(17(20)23-2)24(21,22)15-9-12(18)7-8-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCTXOYWOQZSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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